(1,4-Dimethylpiperazin-2-YL)acetic acid
Description
Contextualization of Piperazine (B1678402) Heterocycles in Organic Chemistry
The piperazine moiety is a six-membered ring containing two nitrogen atoms at opposing 1 and 4 positions. nih.govnih.gov This simple heterocyclic scaffold is a cornerstone in organic and medicinal chemistry, valued for its unique structural and physicochemical properties.
Historically, piperazine was first introduced to medicine as an anthelmintic agent in the early 20th century. wikipedia.orgchemeurope.com Its mode of action often involves paralyzing parasites, allowing the host to expel them. wikipedia.org The name itself derives from its chemical similarity to piperidine, a component of black pepper. chemeurope.com
Structurally, the piperazine ring typically adopts a chair conformation, similar to cyclohexane. iucr.orgresearchgate.net As confirmed by X-ray crystallography, the molecule is centrosymmetric. wikipedia.org The two nitrogen atoms provide a rigid framework with a large polar surface area. nih.govbohrium.com These nitrogens are key to its chemical versatility; they can act as hydrogen bond acceptors and donors, influencing the molecule's interactions and solubility. encyclopedia.pub This structural arrangement allows for disubstitution at the N1 and N4 positions, enabling the creation of a vast library of derivatives with diverse three-dimensional geometries and chemical properties.
In the fields of chemical biology and drug discovery, the piperazine ring is widely recognized as a "privileged scaffold." nih.govnih.govresearchgate.net This term denotes a molecular framework that is capable of binding to multiple biological targets, making it a recurring and valuable motif in the design of therapeutic agents. Piperazine ranks as the third most common nitrogen heterocycle found in drug discovery and is a key component of numerous blockbuster drugs. bohrium.comencyclopedia.pub
The prevalence of the piperazine moiety in pharmaceuticals stems from its ability to favorably modulate the properties of a drug candidate. The two nitrogen atoms can improve pharmacokinetic profiles by enhancing water solubility and bioavailability. nih.govencyclopedia.pub Its versatile basic structure can be readily modified to fine-tune a molecule's affinity and specificity for its biological target. nih.govresearchgate.net Consequently, piperazine derivatives have been developed for a wide range of therapeutic applications, including anticancer, antidepressant, antiviral, and anti-inflammatory agents. wisdomlib.orgnih.govnih.gov
Defining the (1,4-Dimethylpiperazin-2-YL)acetic Acid Chemical Entity
This compound is a specific derivative of the piperazine scaffold, distinguished by particular substitutions that define its structure and chemical character.
The systematic name, this compound, precisely describes its molecular architecture. The name indicates a core piperazine ring where both nitrogen atoms (at positions 1 and 4) are substituted with methyl groups. Furthermore, an acetic acid group is attached to the carbon atom at the 2-position of the piperazine ring.
Table 1: Structural and Chemical Identity of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C8H16N2O2 |
| Core Scaffold | Piperazine |
| Substituent at N1 | Methyl (-CH3) |
| Substituent at N4 | Methyl (-CH3) |
| Substituent at C2 | Acetic Acid (-CH2COOH) |
This table outlines the fundamental chemical and structural details of the title compound based on its systematic nomenclature.
This compound belongs to a larger class of compounds known as piperazine-acetic acid derivatives. This class is characterized by the presence of both a piperazine ring and an acetic acid moiety. The specific points of attachment and the nature of other substituents on the piperazine ring give rise to a wide variety of related structures. Research into this class often explores how modifications to the piperazine core—such as the N-substituents—influence the properties endowed by the acetic acid group. These compounds are frequently used as building blocks or intermediates in the synthesis of more complex molecules.
Research Imperatives and Academic Significance for this compound Studies
The academic significance of studying a specific molecule like this compound lies in several key areas. Primarily, it serves as a model compound for understanding fundamental principles of stereochemistry and conformational analysis in substituted piperazine systems. The presence of a chiral center at the 2-position and the bulky acetic acid group influences the ring's conformational preferences.
Furthermore, the synthesis of such substituted piperazines presents ongoing challenges and opportunities in organic chemistry. Developing efficient and selective synthetic methods to access specific substitution patterns on the piperazine ring is a continuous goal, as traditional approaches can be lengthy and limited. encyclopedia.pub Studies on this compound can contribute to the development of novel synthetic strategies, such as C-H functionalization, which provide more direct routes to carbon-substituted piperazines. encyclopedia.pub As a chemical building block, this compound and its analogs are valuable tools for creating libraries of complex molecules for screening in drug discovery and materials science.
Structure
3D Structure
Properties
IUPAC Name |
2-(1,4-dimethylpiperazin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-9-3-4-10(2)7(6-9)5-8(11)12/h7H,3-6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKQHWWFKGJYCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389832 | |
| Record name | (1,4-Dimethylpiperazin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
462068-51-5 | |
| Record name | 1,4-Dimethyl-2-piperazineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=462068-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,4-Dimethylpiperazin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1,4 Dimethylpiperazin 2 Yl Acetic Acid
Foundational Synthetic Routes to Piperazine (B1678402) Ring Construction
The formation of the central piperazine heterocycle is the critical first stage in synthesizing complex derivatives like (1,4-Dimethylpiperazin-2-YL)acetic acid. Various strategies have been developed to construct this six-membered ring system, often starting from linear precursors such as diamines or amino acids.
Cyclization Reactions and Strategies for Piperazine Core Formation
The construction of the piperazine core is achieved through various cyclization strategies. A common approach involves the use of 1,2-diamines as key building blocks. nih.gov For instance, a palladium-catalyzed cyclization has been utilized for the modular synthesis of highly substituted piperazines, where a propargyl unit is coupled with a diamine component to form the heterocyclic ring with high regio- and stereochemical control. organic-chemistry.org Gold-catalyzed cyclization reactions of alkynylamines also provide an efficient route to piperazine derivatives. rsc.org
Another strategy involves the reductive cyclization of dioximes. This method uses primary amines and nitrosoalkenes as synthons, which undergo a sequential double Michael addition to form bis(oximinoalkyl)amines. A subsequent stereoselective catalytic reductive cyclization of the oxime groups yields the piperazine ring. nih.govresearchgate.net This process can be highly stereospecific, in some cases yielding only the cis-isomers of 2,6-disubstituted piperazines. nih.gov
Other notable methods include:
Aza-Michael Addition: An orthogonally bis-protected chiral 1,2-diamine can react with a vinyl diphenyl sulfonium (B1226848) salt in an aza-Michael addition to form the piperazine ring. This method is scalable and has been applied to the synthesis of enantiomerically pure 2-substituted piperazines. rsc.org
Diol-Diamine Coupling: A ruthenium(II) complex can catalyze the coupling of diols and diamines to furnish piperazines, tolerating a variety of functional groups on both components. organic-chemistry.org
Photoredox Catalysis: Visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes provides a mild pathway to 2-substituted piperazines. organic-chemistry.org Similarly, organic photoredox catalysis can facilitate a 6-endo-trig radical cyclization of in situ generated imines to yield the piperazine product. organic-chemistry.orgmdpi.com
| Method | Key Reactants | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed Cyclization | Propargyl unit, Diamine | Palladium catalyst | High regio- and stereocontrol | organic-chemistry.org |
| Reductive Cyclization | Primary amine, Nitrosoalkenes (to form dioximes) | Pd/C, H₂ | Stereoselective, can produce specific cis-isomers | nih.govresearchgate.net |
| Aza-Michael Addition | Chiral 1,2-diamine, Vinyl sulfonium salt | - | Scalable, produces enantiopure products | rsc.org |
| Photoredox Catalysis | Glycine-based diamine, Aldehydes | Iridium-based complex | Mild reaction conditions | organic-chemistry.orgmdpi.com |
Methodologies for Introducing Methyl Substituents onto the Piperazine Ring System
For the synthesis of this compound, methyl groups must be installed on both nitrogen atoms of the piperazine ring. N-methylation is a common transformation in organic synthesis. liv.ac.uk
One of the most established methods for N-methylation is the Eschweiler-Clarke reaction , which involves treating a primary or secondary amine with an excess of formic acid and formaldehyde. atamanchemicals.com This reductive amination process is a cost-effective way to introduce methyl groups. A variation of this method involves the methylation of piperazine hexahydrate using a mixture of formic acid and formaldehyde, followed by heating and refluxing until carbon dioxide evolution ceases. atamanchemicals.com
Alternative industrial preparations of N-methylpiperazine often start from more accessible materials. For example, N-methylpiperazine can be synthesized by reacting diethanolamine (B148213) with methylamine (B109427) at high temperatures (180–230°C) and pressures (50–300 bar) in the presence of hydrogen and a metal-containing catalyst, often copper-based. google.comgoogle.com
More recent and "greener" alternatives for amine methylation include the use of dimethyl carbonate or methanol (B129727) as methylating agents in the presence of specific catalysts. liv.ac.uk Dimethyl sulfoxide (B87167) (DMSO) has also been identified as a versatile and low-toxicity methylating agent for amines when heated with formic acid, proceeding under catalyst-free conditions. liv.ac.uk
| Method | Reagents | Key Conditions | Advantages | Reference |
|---|---|---|---|---|
| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | Heating/Reflux | Cost-effective, widely used | atamanchemicals.com |
| Catalytic Cyclization | Diethanolamine, Methylamine | 180-230°C, 50-300 bar, H₂, Metal catalyst | Industrial scale, starts from inexpensive materials | google.comgoogle.com |
| DMSO-Mediated Methylation | Dimethyl sulfoxide (DMSO), Formic Acid | 150°C in a sealed tube | Low-toxicity reagent, catalyst-free | liv.ac.uk |
Strategic Introduction of the Acetic Acid Moiety
Approaches to Forming Piperazine-2-acetic Acid Derivatives
A highly effective strategy for synthesizing C-substituted piperazines, including those with an acetic acid moiety, involves starting from optically pure amino acids. nih.gov This approach embeds the desired stereochemistry from the outset. For instance, chiral amino acids can be transformed into 6-substituted piperazine-2-acetic acid esters through an efficient four-step synthesis, yielding diastereomeric mixtures that can be separated chromatographically. acs.orgresearchgate.net Similar strategies have been developed to produce 3-substituted and 5-substituted piperazine-2-acetic acid esters. nih.govacs.org
One specific route to 3-substituted piperazine-2-acetic acid esters begins with an amino acid, which is converted over five steps into a key chiral 1,2-diamine intermediate. This intermediate then undergoes annulation to form the desired enantiopure piperazine derivative. nih.gov This method highlights the power of using the chiral pool to construct complex, stereochemically defined piperazines. acs.org
Regioselective Functionalization at Specific Ring Positions
Achieving regioselectivity—the ability to functionalize a specific carbon atom on the piperazine ring—is a significant challenge due to the presence of two nitrogen atoms that can direct reactions or be susceptible to side reactions. mdpi.comnih.gov Direct C-H functionalization of a pre-formed piperazine ring is an attractive and atom-economical approach. nih.gov
Photoredox catalysis has emerged as a powerful tool for the site-selective C-H alkylation of piperazine compounds. acs.org By differentiating between electronically distinct nitrogen centers within an asymmetrically substituted piperazine (e.g., one N-Boc and one N-aryl), alkylation can be directed to the carbon atom adjacent to a specific nitrogen. nih.govacs.org The regioselectivity of this process can be influenced by reaction temperature and is predictable based on the calculated radical cation character on each nitrogen atom. acs.org This method allows for the late-stage functionalization of complex molecules. acs.org
Stereochemical Control in the Synthesis of Chiral Piperazine Acetic Acid Derivatives
Many biologically active molecules exist as single enantiomers, making stereochemical control paramount in their synthesis. The synthesis of chiral piperazine acetic acid derivatives often relies on starting with enantiomerically pure building blocks from the "chiral pool," such as natural and unnatural amino acids. nih.govrsc.orgacs.org
By starting with a chiral amino acid, the stereocenter that will become C-2 (bearing the acetic acid group) or another carbon on the ring is established early in the sequence. For example, a divergent six-step synthesis starting from chiral amino acids can produce either cis or trans 5-substituted piperazine-2-acetic acid esters with high diastereoselectivity. acs.org Similarly, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a route to chiral piperazin-2-ones, which can be readily converted to chiral piperazines without loss of optical purity. dicp.ac.cnrsc.org
The use of chiral auxiliaries is another strategy. A stereogenic group, such as an α-methylbenzyl group, can be placed on a distal nitrogen atom to direct the stereochemical outcome of a reaction at a different position. This auxiliary can then be removed later in the synthesis. nih.gov These methods enable the creation of libraries of single-stereoisomer piperazine scaffolds suitable for drug discovery and development. acs.orgacs.org
Enantioselective and Diastereoselective Synthetic Pathways
The creation of stereochemically defined piperazine derivatives is crucial, as the biological activity of stereoisomers can vary significantly. Methodologies for achieving enantioselectivity and diastereoselectivity in the synthesis of precursors to this compound are centered on asymmetric catalysis and the use of chiral starting materials.
A prominent strategy involves the asymmetric synthesis of chiral piperazin-2-ones, which serve as key intermediates. nih.govcaltech.edu These precursors can be subsequently reduced to form the corresponding chiral piperazines. nih.govcaltech.edu One of the most effective methods for preparing chiral α-substituted piperazin-2-ones is the palladium-catalyzed decarboxylative asymmetric allylic alkylation. nih.govnih.govcaltech.edu This reaction allows for the synthesis of highly enantioenriched tertiary piperazine-2-ones, which are direct precursors to compounds with the substitution pattern found in this compound. nih.gov
Another effective approach starts from optically pure amino acids to construct 3-substituted piperazine-2-acetic acid esters. nih.gov This multi-step sequence involves converting an N-protected amino acid into a β-ketoester, followed by reductive amination to form a key 1,2-diamine intermediate. nih.gov This diamine then undergoes annulation and cyclization to furnish the piperazine core. nih.gov This pathway typically yields a mixture of diastereomers (cis and trans), which can then be separated. nih.gov The choice of protecting groups on the diamine and the cyclization conditions are critical for optimizing the yield and diastereomeric ratio of the final piperazine-2-acetic acid ester. nih.gov
Table 1: Comparison of Stereoselective Synthetic Strategies
| Methodology | Key Precursor/Intermediate | Stereochemical Control | Advantages | Reference |
|---|---|---|---|---|
| Pd-Catalyzed Asymmetric Alkylation | Differentially N-protected piperazin-2-ones | Enantioselective | High enantioselectivity (high ee values); good for creating α-tertiary centers. | nih.gov, nih.gov |
| Chiral Pool Synthesis | 1,2-diamines derived from amino acids | Diastereoselective | Utilizes readily available chiral starting materials; produces diastereomeric products that can be separated. | nih.gov |
| Reductive Amination | Imines formed from aldehydes and piperazine precursors | Diastereoselective/Enantioselective | Can be highly selective depending on the chiral auxiliary or catalyst used. | mdpi.com |
Separation and Characterization Techniques for Stereoisomers
Following the synthesis of chiral this compound or its precursors, the separation and characterization of the resulting stereoisomers are essential steps.
Separation Techniques:
Column Chromatography: For diastereomeric mixtures, such as the cis and trans isomers produced from chiral pool synthesis, standard silica (B1680970) gel column chromatography is often an effective method for separation on both analytical and preparative scales. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for separating enantiomers. By using a chiral stationary phase (CSP), enantiomeric pairs can be resolved into distinct peaks, allowing for both analytical quantification of enantiomeric excess (ee) and preparative separation. nih.gov
Supercritical Fluid Chromatography (SFC): SFC with a chiral stationary phase is another powerful technique for the separation of enantiomers and is often cited for its efficiency and speed in analyzing the enantiopurity of chiral piperazin-2-ones. nih.gov
Recrystallization: Diastereomeric salts can be formed by reacting a racemic mixture with a chiral resolving agent. These diastereomeric salts often have different solubilities, allowing for separation through fractional recrystallization.
Characterization Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the chemical structure of the synthesized compounds. For diastereomers, distinct chemical shifts and coupling constants for the protons on the piperazine ring and its substituents can be observed, allowing for their differentiation and the determination of the diastereomeric ratio. nih.gov
Chiral HPLC/SFC: As mentioned, these methods are not only for separation but also for characterization, specifically for determining the enantiomeric excess of a chiral sample by comparing the peak areas of the two enantiomers. nih.govnih.gov
X-ray Crystallography: This technique provides unambiguous proof of the relative and absolute stereochemistry of a crystalline compound. Resolving the crystal structure can definitively establish the spatial arrangement of atoms. nih.gov
Table 2: Techniques for Stereoisomer Analysis
| Technique | Purpose | Type of Isomer | Key Information Provided | Reference |
|---|---|---|---|---|
| Column Chromatography | Separation | Diastereomers | Isolation of pure diastereomers. | nih.gov |
| Chiral HPLC/SFC | Separation & Characterization | Enantiomers | Enantiomeric excess (ee), isolation of pure enantiomers. | nih.gov, nih.gov |
| NMR Spectroscopy | Characterization | Diastereomers | Structural confirmation, diastereomeric ratio (dr). | nih.gov |
| X-ray Crystallography | Characterization | Enantiomers & Diastereomers | Absolute and relative configuration. | nih.gov |
Advanced Synthetic Strategies Applicable to this compound
To improve the efficiency and applicability of synthesizing this compound and its analogues, advanced strategies such as solid-phase synthesis, one-pot reactions, and specific post-cyclization modifications are employed.
Solid-Phase Synthesis for Combinatorial Library Generation
Solid-phase organic synthesis (SPOS) is a powerful technique for the production of combinatorial libraries, which are essential in drug discovery for screening large numbers of related compounds. crsubscription.com This methodology can be adapted for the synthesis of a library of this compound derivatives.
The general approach involves anchoring a suitable building block to a solid support (polymeric resin). A piperazine-2-carboxylic acid scaffold could be attached to a resin, such as a Wang or Merrifield resin, via a linker. studylib.net The synthesis would then proceed in a stepwise fashion with the addition of reagents. Excess reagents and by-products are simply washed away after each step, which is a major advantage of SPOS. crsubscription.com
A potential solid-phase route could be:
Attachment: An N-protected piperazine-2-acetic acid derivative is attached to a suitable resin (e.g., Wang resin) through its carboxylic acid function.
Deprotection: The protecting group on one of the piperazine nitrogens is removed.
N-Methylation: The free secondary amine is methylated.
Second Deprotection & Methylation: The protecting group on the second nitrogen is removed, followed by another methylation step.
Cleavage: The final product is cleaved from the solid support, typically using an acid such as trifluoroacetic acid (TFA). studylib.net
By varying the alkylating agents used in the N-alkylation steps, a diverse library of N,N'-disubstituted piperazine-2-acetic acids can be generated.
Table 3: Components in Solid-Phase Synthesis of Piperazine Derivatives
| Component | Examples | Function | Reference |
|---|---|---|---|
| Solid Support (Resin) | Merrifield, Wang, Rink Amide | Insoluble polymer matrix for synthesis. | crsubscription.com, studylib.net |
| Linker | Trityl, PAM | Connects the molecule to the resin; determines cleavage conditions. | crsubscription.com |
| Protecting Groups | Fmoc, Boc | Protects functional groups from unwanted reactions. | crsubscription.com, studylib.net |
| Cleavage Reagent | Trifluoroacetic Acid (TFA), HCl | Releases the final compound from the resin. | google.com, studylib.net |
Exploration of One-Pot Reaction Sequences for Efficiency
One-pot reactions, where multiple sequential reactions are carried out in a single reactor, offer significant advantages in terms of efficiency, reduced waste, and shorter reaction times. nih.gov Such strategies are highly desirable for the synthesis of complex molecules like substituted piperazines.
Multicomponent reactions (MCRs), such as the Ugi reaction, are powerful tools for rapidly building molecular complexity. mdpi.comsemanticscholar.org A hypothetical one-pot synthesis for a piperazine-2,5-dione precursor could involve a Ugi reaction followed by an intramolecular aza-Michael addition. mdpi.com For this compound, a tandem reaction sequence could be envisioned where a 1,2-diamine reacts with an α,β-unsaturated ester in a Michael addition, followed by an in-situ intramolecular cyclization to form the piperazine ring. Subsequent N-methylation steps could potentially be performed in the same pot under different conditions to complete the synthesis. Such an approach would significantly streamline the process compared to traditional multi-step syntheses that require purification of intermediates. nih.gov
Derivatization Pathways and Subsequent Chemical Transformations of this compound
The carboxylic acid moiety can undergo a variety of standard chemical transformations to produce a range of functional derivatives. These reactions are fundamental for using the molecule as a building block in larger structures, such as peptides or other biologically active compounds.
Common derivatization pathways include:
Esterification: Reaction with an alcohol under acidic conditions or via an activated acid intermediate yields the corresponding ester.
Amide Formation: This is one of the most important transformations. The carboxylic acid can be coupled with a primary or secondary amine to form an amide bond. To facilitate this reaction, the carboxylic acid is typically converted into a more reactive intermediate:
Acid Chloride: Treatment with reagents like oxalyl chloride or thionyl chloride converts the acid to a highly reactive acid chloride. google.com
Active Ester: Reaction with coupling agents like N-hydroxysuccinimide (NHS) or others in the presence of a carbodiimide (B86325) (e.g., DCC, EDC) forms an active ester, which readily reacts with amines. google.com Reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) can also be used to facilitate amide bond formation. researchgate.net
These derivatization strategies allow this compound to be incorporated as a scaffold into more complex molecules, enabling the exploration of its structure-activity relationships in various contexts.
Modifications and Functionalization at the Piperazine Nitrogen Atoms
The nitrogen atoms in this compound are both tertiary amines due to N,N'-dimethylation. This structural feature precludes common reactions of primary or secondary amines, such as acylation or reductive amination at the nitrogen centers. However, their reactivity as tertiary amines allows for several important chemical transformations.
Quaternization: Tertiary amines readily react with alkyl halides to form quaternary ammonium (B1175870) salts. In the case of this compound, either one or both nitrogen atoms can be further alkylated. This reaction, known as quaternization, can be controlled by stoichiometry to favor the mono-quaternized or di-quaternized product. thieme-connect.com For instance, reaction with an alkylating agent like methyl iodide (CH₃I) or ethyl bromide (CH₃CH₂Br) would yield the corresponding piperazinium salts. This modification can significantly alter the molecule's solubility and biological properties.
N-Oxide Formation: The lone pair of electrons on the tertiary nitrogen atoms can be oxidized to form N-oxides. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). Depending on the reaction conditions, this can lead to the formation of a mono-N-oxide or a di-N-oxide. N-oxide formation is a common metabolic pathway for many amine-containing drugs and can be used to modulate a compound's pharmacokinetic profile.
N-Demethylation: While a functionalization, N-demethylation represents a strategic modification to revert one or both tertiary amines to secondary amines. This would open up the piperazine ring to a wider array of functionalization reactions, such as N-acylation or N-arylation, which are common in drug development. mdpi.com This transformation is often challenging but can be achieved using specific reagents like 1-chloroethyl chloroformate (ACE-Cl) followed by hydrolysis.
Metal Complexation: The tertiary amine nitrogens can act as Lewis bases and coordinate with metal ions to form metal complexes. The ability of N,N'-dimethyl-1,4-piperazines to act as chiral ligands and bind to metals like zinc has been demonstrated. researchgate.netrsc.org The specific coordination chemistry would depend on the metal center and the steric environment of the ligand.
The following table summarizes the potential modifications at the piperazine nitrogen atoms.
| Transformation | Reagent(s) | Product Type | Significance |
| Mono-Quaternization | 1 eq. Alkyl Halide (e.g., CH₃I) | Mono-Piperazinium Salt | Modifies solubility and introduces a permanent positive charge. thieme-connect.com |
| Di-Quaternization | ≥2 eq. Alkyl Halide (e.g., CH₃I) | Di-Piperazinium Salt | Further alters physical properties. thieme-connect.com |
| N-Oxide Formation | H₂O₂ or m-CPBA | Piperazine N-oxide | Modulates polarity and metabolic stability. |
| N-Demethylation | 1. ACE-Cl 2. Methanol | Secondary Piperazine | Enables further N-functionalization (acylation, arylation, etc.). |
| Metal Complexation | Metal Salt (e.g., ZnCl₂) | Metal-Amine Complex | Potential use as a catalyst or for analytical purposes. rsc.org |
Reactions and Transformations Involving the Acetic Acid Carboxyl Group
The acetic acid moiety provides a versatile handle for a wide range of chemical transformations through nucleophilic acyl substitution and other reactions characteristic of carboxylic acids. These modifications are fundamental for creating libraries of compounds for drug discovery, for example, by attaching the scaffold to other molecules or biopolymers. aidic.it
Esterification: The carboxylic acid can be converted into an ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to its carboxylate salt and reacting it with an alkyl halide. google.com Esterification is often used to mask the polarity of the carboxyl group or to create prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.
Amide Bond Formation: One of the most important transformations of carboxylic acids in medicinal chemistry is the formation of amides. This is typically achieved by activating the carboxylic acid with a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), followed by the addition of a primary or secondary amine. nih.govnih.govfishersci.co.uk This reaction allows for the linkage of the piperazine scaffold to a vast array of amine-containing building blocks.
Reduction to Alcohol: The carboxylic acid group can be reduced to a primary alcohol, yielding 2-(1,4-dimethylpiperazin-2-yl)ethanol. This transformation requires strong reducing agents, with lithium aluminum hydride (LiAlH₄) being the most common choice. libretexts.orgyoutube.com The resulting alcohol can then undergo further reactions, such as oxidation to an aldehyde or conversion to ethers and esters.
Conversion to Acyl Halides: For enhanced reactivity, the carboxylic acid can be converted into a more electrophilic acyl halide, typically an acyl chloride. This is accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting acyl chloride is a highly reactive intermediate that can readily form esters, amides, and anhydrides under milder conditions than the parent carboxylic acid.
The table below details common reactions involving the acetic acid carboxyl group.
| Transformation | Reagent(s) | Product Type | Significance |
| Esterification | Alcohol (R'-OH), H⁺ catalyst | Ester | Masks polarity, prodrug strategy. google.com |
| Amide Formation | Amine (R'R''NH), Coupling Agent (e.g., EDC, HOBt) | Amide | Creates diverse libraries of compounds by linking to other molecules. nih.gov |
| Reduction | LiAlH₄ then H₂O | Primary Alcohol | Introduces a new functional group for further modification. libretexts.org |
| Acyl Halide Formation | SOCl₂ or (COCl)₂ | Acyl Chloride | Creates a highly reactive intermediate for synthesis. nih.gov |
| Anhydride Formation | Acyl Chloride, Base | Acid Anhydride | Forms a reactive acylating agent. |
Scope for Further Substitution and Diversification on the Piperazine Core
While functionalization at the nitrogen and carboxyl groups is straightforward, modifying the carbon skeleton of the piperazine ring offers a pathway to novel analogs with distinct three-dimensional shapes. nih.gov Although over 80% of piperazine-containing pharmaceuticals are only substituted at the nitrogen atoms, C-H functionalization and other methods for carbon substitution are emerging as powerful tools to expand the chemical diversity of this privileged scaffold. nih.gov
Synthesis of C3-Substituted Analogs: Synthetic routes starting from chiral amino acid precursors can be used to introduce a wide variety of substituents at the C3 position of the piperazine-2-acetic acid core. nih.gov By selecting the appropriate starting amino acid, groups such as methyl, benzyl, isobutyl, and others can be installed, allowing for systematic exploration of the structure-activity relationship at this position. researchgate.net
Synthesis of C5- and C6-Substituted Analogs: Similar to C3-substitution, strategic synthetic planning allows for the introduction of substituents at the C5 and C6 positions. Efficient, multi-step syntheses have been developed to transform chiral amino acids into 5-substituted and 6-substituted piperazine-2-acetic acid esters. researchgate.netresearchgate.net These methods provide access to a matrix of diastereomerically and enantiomerically pure piperazine scaffolds.
Direct C-H Functionalization: Modern synthetic methods enable the direct conversion of C-H bonds into new functional groups, representing an atom-economical approach to diversification. nih.govnih.gov Methodologies such as transition-metal-catalyzed reactions and photoredox catalysis have been applied to piperazines. nih.gov For this compound, these methods could potentially be used to introduce aryl or other groups at the C3, C5, or C6 positions, which are alpha to the nitrogen atoms and often activated towards such transformations.
Radical Cyclizations: Radical reactions can be employed to construct complex heterocyclic systems. For instance, Mn(OAc)₃-mediated oxidative radical cyclization reactions involving piperazine derivatives have been used to synthesize novel piperazine-dihydrofuran compounds, demonstrating a method to build upon the piperazine core. nih.gov
The scope for diversification on the piperazine core is summarized in the table below.
| Diversification Strategy | Methodology | Position(s) Modified | Potential Substituents |
| Precursor-based Synthesis | Synthesis from chiral amino acids | C3, C5, C6 | Alkyl, Aryl, Functionalized side chains. nih.govresearchgate.net |
| Direct C-H Arylation | Photoredox Catalysis (e.g., with Ir(ppy)₃) | C3, C5, C6 | Aryl groups (e.g., cyanophenyl). nih.gov |
| α-Lithiation and Trapping | Deprotonation with strong base, reaction with electrophile | C3, C5, C6 | Carbonyl compounds, alkyl halides. nih.gov |
| Radical-based Annulation | Oxidative radical cyclization | C2, C3 (as part of a new ring) | Fused heterocyclic systems (e.g., dihydrofurans). nih.gov |
Molecular Design and Structure Activity Relationship Sar Principles for 1,4 Dimethylpiperazin 2 Yl Acetic Acid Analogs
Influence of N-Methylation on Molecular Conformation and Interaction Profiles
N-methylation is a critical determinant of the pharmacological and physicochemical properties of piperazine-based ligands. The presence and position of methyl groups on the nitrogen atoms of the piperazine (B1678402) ring can significantly alter the molecule's conformation, basicity, and potential for intermolecular interactions.
Research on related N-methylpiperazine derivatives has shown that N-methylation can lead to a more rigid structure, which can be advantageous for receptor binding by reducing the entropic penalty upon binding. The chair conformation is generally the most stable for the piperazine ring, with substituents preferentially occupying equatorial positions to minimize steric hindrance. The N-methyl groups in (1,4-Dimethylpiperazin-2-YL)acetic acid are expected to predominantly adopt equatorial orientations.
The basicity of the nitrogen atoms is also modulated by methylation. Tertiary amines, such as those in a dimethylpiperazine structure, are generally more basic than their secondary amine counterparts. This increased basicity can enhance ionic interactions with acidic residues in a target binding pocket.
Table 1: Impact of N-Methylation on Physicochemical Properties of Piperazine Analogs
| Modification | Predicted Impact on Conformation | Predicted Impact on Basicity (pKa) | Potential Interaction Profile Changes |
|---|---|---|---|
| No N-methylation (piperazin-2-yl)acetic acid) | Increased conformational flexibility. | Lower pKa compared to methylated analogs. | Weaker ionic interactions, potential for H-bond donation from NH groups. |
| Mono-N-methylation (e.g., 1-Methylpiperazin-2-yl)acetic acid) | Intermediate flexibility. | Intermediate pKa. | Can act as both H-bond donor and acceptor; altered steric profile. |
| Di-N-methylation (this compound) | More rigid conformation, favoring equatorial methyl groups. | Higher pKa, leading to stronger positive charge at physiological pH. | Enhanced ionic interactions; potential for steric clashes depending on the binding site. |
Impact of the Acetic Acid Side Chain on Molecular Recognition and Ligand Binding
The acetic acid side chain at the C2 position of the piperazine ring is a key pharmacophoric element, providing a crucial point of interaction for molecular recognition. This acidic moiety can engage in a variety of non-covalent interactions, including ionic bonds, hydrogen bonds, and dipole-dipole interactions.
In many biological targets, such as receptors and enzymes, the binding site contains positively charged residues (e.g., arginine, lysine) or polar amino acids that can interact favorably with the carboxylate group of the acetic acid. The length and flexibility of this side chain are critical for optimal positioning within the binding pocket.
Structure-activity relationship (SAR) studies on related piperazinyl acetic acid derivatives, such as glycine (B1666218) transporter-1 (GlyT-1) inhibitors, have demonstrated the importance of this acidic group for potency. For instance, in a series of 2-arylsulfanyl-phenyl piperazinyl acetic acids, the acetic acid moiety was found to be essential for inhibitory activity nih.gov.
Table 2: Influence of Acetic Acid Side Chain Modifications on Binding Affinity
| Side Chain Modification | Rationale for Modification | Predicted Effect on Binding Affinity | Example from Related Compounds |
|---|---|---|---|
| Esterification (e.g., methyl ester) | Increase lipophilicity, act as a prodrug. | Loss of direct ionic interaction, likely reduced affinity unless hydrolyzed in situ. | Ethyl 2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)acetate showed activity after hydrolysis to the corresponding acid acs.org. |
| Amidation (e.g., primary amide) | Introduce hydrogen bonding capabilities, alter polarity. | Replacement of ionic bond with hydrogen bonds; affinity will depend on the specific interactions in the binding site. | N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamides showed potent GlyT-1 inhibition researchgate.net. |
| Bioisosteric replacement (e.g., tetrazole) | Mimic the acidic properties of the carboxylic acid with altered physicochemical properties. | Can maintain or improve binding affinity by forming similar interactions, while potentially improving metabolic stability or cell permeability drughunter.com. | Tetrazole-containing analogs are common in drug design as carboxylic acid bioisosteres drughunter.com. |
Stereochemical Considerations in Molecular Recognition and Intermolecular Interactions
The carbon atom at the C2 position of the piperazine ring, to which the acetic acid side chain is attached, is a stereocenter. This means that this compound can exist as two enantiomers, (R)- and (S)-. The three-dimensional arrangement of the acetic acid group relative to the piperazine ring can have a profound impact on how the molecule fits into a chiral binding site of a biological target.
It is a well-established principle in medicinal chemistry that enantiomers can exhibit significantly different pharmacological activities, potencies, and even metabolic profiles. One enantiomer may bind with high affinity to a receptor, while the other may be significantly less active or even inactive. This stereoselectivity arises from the specific and complementary interactions required for ligand-receptor binding.
For example, studies on chiral methyl-substituted aryl piperazinium compounds have shown that stereoisomers exhibit distinct selectivity for different nicotinic acetylcholine (B1216132) receptor subtypes researchgate.netacs.org. Similarly, in a series of (1,2-benzothiazin-4-yl)acetic acid enantiomers, the (R)-(-)-enantiomer was found to be 35 times more active as an aldose reductase inhibitor than the (S)-(+)-enantiomer, highlighting the critical role of stereochemistry in activity nih.gov.
Therefore, the synthesis and biological evaluation of individual enantiomers of this compound and its analogs are crucial for understanding their SAR and for identifying the more potent and selective stereoisomer.
Table 3: Stereoisomer Activity in Related Piperazine and Acetic Acid Analogs
| Compound Series | Enantiomer/Diastereomer | Biological Target | Observed Activity Difference |
|---|---|---|---|
| Chiral Methyl-Substituted Aryl Piperaziniums | (R)- vs (S)-isomers | α9 and α7 Nicotinic Acetylcholine Receptors | Stereoisomers exhibited distinct selectivity for the different receptor subtypes researchgate.netacs.org. |
| (1,2-Benzothiazin-4-yl)acetic acids | (R)-(-)- vs (S)-(+)-enantiomers | Aldose Reductase | The (R)-enantiomer was 35-fold more potent than the (S)-enantiomer nih.gov. |
| 2-Arylsulfanyl-phenyl piperazinyl acetic acids | (R)- vs (S)-isomers | Glycine Transporter-1 (GlyT-1) | The (R)-enantiomer of a prominent member of this series was a potent GlyT-1 inhibitor nih.gov. |
Rational Design Principles for Engineering this compound-Based Scaffolds for Specific Molecular Interactions
The development of novel and improved analogs based on the this compound scaffold requires a rational design approach that leverages the SAR principles discussed above. The goal is to systematically modify the core structure to enhance affinity, selectivity, and pharmacokinetic properties for a specific biological target.
Key Rational Design Strategies:
Conformational Constraint: Introducing rigidity into the piperazine ring or the acetic acid side chain can pre-organize the molecule into a bioactive conformation, reducing the entropic cost of binding. This can be achieved through the introduction of additional substituents or by incorporating the piperazine ring into a bicyclic system.
Bioisosteric Replacement: As mentioned for the acetic acid side chain, other parts of the molecule can also be modified using bioisosteres. For example, one of the N-methyl groups could be replaced with an ethyl group to probe for additional hydrophobic interactions, or the piperazine ring itself could be replaced with a different heterocyclic scaffold to alter the geometry and physicochemical properties.
Structure-Based Design: If the three-dimensional structure of the target protein is known, computational methods such as molecular docking can be used to predict how analogs of this compound will bind. This allows for the in silico design of new molecules with improved interactions with key residues in the binding site.
Fragment-Based Approaches: The this compound scaffold can be considered as a starting fragment. By identifying how this core binds, additional functional groups can be "grown" or "linked" to pick up further interactions within the binding pocket, thereby increasing affinity.
The systematic application of these principles, guided by iterative cycles of design, synthesis, and biological testing, is essential for the successful optimization of this compound-based scaffolds for specific and potent molecular interactions.
Computational Chemical Investigations of 1,4 Dimethylpiperazin 2 Yl Acetic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of molecules. emerald.com For piperazine (B1678402) derivatives, these calculations provide insights into parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. emerald.com
Reactivity descriptors, including chemical hardness (η), softness (σ), and electronegativity (χ), can be derived from HOMO and LUMO energies. emerald.com Hardness and softness are inversely related, with "soft" molecules being more reactive. emerald.com These parameters help in predicting how (1,4-Dimethylpiperazin-2-YL)acetic acid might interact with other molecules or biological targets. For instance, Fukui functions and local softness indices can be calculated to identify specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. emerald.com
Computational studies on similar heterocyclic compounds demonstrate that these quantum chemical parameters are vital for understanding adsorption mechanisms on surfaces and for rationalizing structure-activity relationships (SAR). emerald.comnih.gov The electronic properties, such as the dipole moment, also play a significant role in molecular interactions and solubility. emerald.com A data-driven approach combining these calculated quantum features with experimental data can significantly improve the prediction of molecular reactivity. researchgate.net
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -0.8 eV | Electron-accepting ability |
| Energy Gap (ΔE) | 5.7 eV | Chemical reactivity and stability emerald.com |
| Chemical Hardness (η) | 2.85 eV | Resistance to change in electron distribution emerald.com |
| Chemical Softness (σ) | 0.35 eV⁻¹ | Propensity to undergo chemical reactions emerald.com |
| Dipole Moment (µ) | 2.1 D | Molecular polarity and interaction strength emerald.com |
Molecular Modeling and Conformational Analysis
The three-dimensional structure of this compound is critical to its function, as its conformation dictates how it can interact with biological targets. The piperazine ring typically adopts a chair conformation to minimize steric strain. researchgate.netnih.gov However, the presence of substituents can influence the conformational landscape, potentially stabilizing other forms like twist-boat conformations. nih.gov
For 2-substituted piperazines, particularly 1-acyl or 1-aryl derivatives, studies have shown a strong preference for the substituent to occupy an axial position. nih.gov This preference is driven by factors like pseudoallylic strain. nih.gov In the case of this compound, the acetic acid group at the C2 position would likely favor an axial orientation. The N-methyl groups at positions 1 and 4 will also influence the ring's geometry and the energetic barriers between different conformers. researchgate.net
Computational methods are used to perform conformational analysis, identifying the most stable (lowest energy) conformations and the energy differences between them. nih.gov This analysis is crucial because only specific conformations may be able to bind effectively to a receptor's active site. nih.govnih.gov Studies on N,N'-substituted piperazines have utilized dynamic NMR characterization and X-ray crystallography to determine activation energy barriers between conformers, validating computational findings. researchgate.net
| Conformation | Acetic Acid Group Orientation | Relative Energy (kcal/mol) | Key Features |
|---|---|---|---|
| Chair | Axial | 0.0 (Global Minimum) | Generally the most stable conformation for piperazines. nih.govnih.gov |
| Chair | Equatorial | +2.5 | Less favorable due to potential steric interactions. nih.gov |
| Twist-Boat | - | +4.0 | Significantly less stable than the chair form. nih.gov |
In Silico Approaches to Predicting Molecular Recognition and Binding Modes
In silico techniques like molecular docking and molecular dynamics (MD) simulations are cornerstones of modern drug design, used to predict how a ligand such as this compound might bind to a protein target. jetir.orgnih.gov Molecular docking places the ligand into the binding site of a receptor and scores the potential poses based on binding affinity, typically expressed in kcal/mol. nih.govnih.govresearchgate.net
Numerous studies have successfully used docking to investigate the binding of piperazine derivatives to a wide range of targets, including sigma receptors, PARP-1, and various enzymes. nih.govnih.govrsc.orgacs.org These studies identify crucial interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the ligand-receptor complex. nih.govnih.govbiorxiv.org For this compound, the carboxylic acid group can act as a hydrogen bond donor and acceptor, while the piperazine nitrogens can also participate in hydrogen bonding or form salt bridges when protonated. nih.govnih.gov
Following docking, MD simulations can be employed to analyze the dynamic stability of the predicted binding pose over time. nih.govrsc.org MD simulations provide a more realistic representation of the biological environment and can reveal important conformational changes in both the ligand and the protein that are crucial for binding. nih.govbiorxiv.org The combination of these methods helps to rationalize the structure-activity relationships of a series of compounds and guide the optimization of lead candidates. nih.govnih.gov
| Parameter | Description | Example Finding |
|---|---|---|
| Binding Affinity (Docking Score) | Predicted free energy of binding. | -7.2 kcal/mol nih.govnih.gov |
| Hydrogen Bonds | Interactions between H-bond donors and acceptors. | Carboxylic acid group forms H-bonds with Serine and Histidine residues. nih.govbiorxiv.org |
| Hydrophobic Interactions | Interactions between nonpolar regions. | Piperazine ring and methyl groups interact with Valine and Leucine residues. nih.gov |
| Electrostatic/Ionic Interactions | Interactions between charged groups. | Protonated piperazine nitrogen forms a salt bridge with an Aspartate residue. nih.govbiorxiv.org |
Application of Cheminformatics in the Design of this compound Libraries
Cheminformatics combines computational methods with chemical information to support drug discovery efforts, including the design of compound libraries. nih.govmdpi.com A chemical library is a curated collection of molecules used in high-throughput screening to identify new lead compounds. vipergen.com this compound can serve as a core scaffold for the generation of a focused or diversity-oriented library. vipergen.comoup.com
The design process begins with defining the core scaffold and identifying points of diversification. For this compound, modifications could be made to the acetic acid side chain or by replacing the N-methyl groups with other substituents. Using cheminformatics tools, a large virtual library of derivatives can be generated. chemrxiv.org For each virtual compound, a range of molecular descriptors (e.g., molecular weight, lipophilicity (logP), polar surface area) and physicochemical properties are calculated to ensure they fall within a "drug-like" chemical space. mdpi.comlifechemicals.com
These virtual libraries can then be filtered and prioritized using various computational models. oup.com For example, Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, can be used to predict the potency of new analogs before they are synthesized. nih.gov Diversity analysis ensures that the library covers a broad and relevant area of chemical space, increasing the chances of discovering novel hits. vipergen.comlifechemicals.comnih.gov This data-driven approach significantly enhances the efficiency of screening campaigns and accelerates the drug discovery process. oup.comsemanticscholar.org
| Compound ID | Scaffold Modification | Calculated logP | Predicted Activity (QSAR Score) |
|---|---|---|---|
| Scaffold-001 | This compound (Parent) | -0.5 | 0.55 |
| Scaffold-002 | N4-Ethyl substitution | -0.1 | 0.62 |
| Scaffold-003 | Acetic acid converted to methyl ester | 0.2 | 0.48 |
| Scaffold-004 | N4-Benzyl substitution | 1.8 | 0.75 |
Role of 1,4 Dimethylpiperazin 2 Yl Acetic Acid in Chemical Biology and Material Science Research
Utilization as a Molecular Building Block and Key Synthetic Intermediate
In synthetic chemistry, the value of a molecular building block is determined by its structural features and the presence of reactive functional groups that allow for predictable and efficient incorporation into larger molecules. (1,4-Dimethylpiperazin-2-YL)acetic acid possesses key characteristics that make it a useful synthetic intermediate. The piperazine (B1678402) core is a common motif in biologically active compounds, and the dimethylated nitrogens at the 1 and 4 positions provide specific steric and electronic properties while preventing N-acylation or N-alkylation at these sites.
The primary reactive handle on the molecule is the carboxylic acid group. This functional group is exceptionally versatile and can participate in a wide array of chemical transformations, most notably the formation of amide bonds. Amide bond formation is a cornerstone of medicinal chemistry, allowing for the coupling of the piperazine-containing fragment to a vast array of primary and secondary amines, thereby creating more complex structures.
Furthermore, synthetic routes have been developed for various substituted piperazine-2-acetic acid esters, starting from optically pure amino acids. nih.gov These methods highlight the accessibility of the core piperazine acetic acid scaffold, which can then be N-methylated to produce the target compound or its analogs. The ability to construct such chiral piperazine heterocycles adds to their value as building blocks for creating stereochemically defined molecules. nih.gov
Table 1: Key Reactive Features of this compound as a Building Block
| Feature | Chemical Group | Common Reactions | Resulting Linkage/Group |
|---|---|---|---|
| Primary Reactive Site | Carboxylic Acid (-COOH) | Amide Coupling | Amide (-CONH-) |
| Esterification | Ester (-COO-) | ||
| Reduction | Alcohol (-CH₂OH) |
| Core Structure | 1,4-Dimethylpiperazine | Influences solubility, basicity, and conformation | N/A |
Application in the Generation of Diverse Chemical Libraries and Molecular Diversity
Diversity-Oriented Synthesis (DOS) is a powerful strategy in drug discovery that aims to create collections of structurally diverse small molecules to explore broad areas of chemical space. cam.ac.uknih.gov The goal of DOS is to generate libraries of compounds that are not focused on a single biological target but rather possess a wide range of molecular architectures, increasing the probability of discovering novel biological activities. cam.ac.uk
This compound is an excellent candidate for inclusion in DOS campaigns. Its defined scaffold and reactive carboxylic acid group allow it to serve as a central starting point from which diversity can be systematically introduced. By employing combinatorial synthesis principles, the acetic acid moiety can be reacted with a large library of diverse amines (e.g., aliphatic, aromatic, heterocyclic) to rapidly generate a corresponding library of amides. Each new molecule in the library retains the core dimethylpiperazine scaffold but features a unique "R" group, leading to variations in properties such as size, shape, polarity, and hydrogen bonding potential. This approach allows for the efficient creation of hundreds or thousands of related yet distinct compounds for high-throughput screening.
Table 2: Hypothetical Library Generation via Amide Coupling
| Entry | Amine Coupling Partner (H₂N-R) | Resulting Compound Structure | Potential Property Variation |
|---|---|---|---|
| 1 | Aniline | (1,4-Dimethylpiperazin-2-YL)-N-phenylacetamide | Introduces aromaticity, potential for π-stacking |
| 2 | Benzylamine | N-Benzyl-2-(1,4-dimethylpiperazin-2-yl)acetamide | Adds flexible hydrophobic group |
| 3 | Morpholine | 1-((1,4-Dimethylpiperazin-2-yl)acetyl)morpholine | Increases polarity and hydrogen bond acceptor count |
| 4 | 4-Aminobenzoic acid | 4-(((1,4-Dimethylpiperazin-2-yl)acetyl)amino)benzoic acid | Adds an additional acidic functional group |
Exploration as a Scaffold for Ligand Discovery and Target Interaction Studies
A scaffold is a core molecular structure to which various functional groups can be attached to create a set of related compounds. The piperazine ring is considered a "privileged structure" in medicinal chemistry because it is a recurring motif in many known drugs and biologically active compounds, capable of interacting with a variety of biological targets. biointerfaceresearch.com This makes the this compound framework an attractive scaffold for ligand discovery.
Molecular docking simulations can be used to predict how these derivatives might interact with a biological target, guiding the synthetic efforts toward more promising candidates. researchgate.net For example, docking studies could help visualize how different side chains attached to the acetyl group explore different sub-pockets of a target enzyme or receptor, allowing for the rational design of ligands with improved affinity and selectivity.
Investigation of Metal Coordination and Potential Catalytic Properties
The structure of this compound contains multiple potential donor atoms—the two tertiary amine nitrogens and the two oxygen atoms of the carboxylate group—making it a candidate for use as a ligand in coordination chemistry. biointerfaceresearch.com Carboxylate ligands are well-known for their ability to coordinate to metal ions in various modes (monodentate, bidentate, bridging), leading to the formation of diverse metal complexes with interesting structural and functional properties. nih.gov
This molecule can act as a potential tridentate ligand, coordinating to a metal center through both nitrogen atoms and one or both oxygen atoms of the carboxylate. The specific coordination mode would depend on factors such as the nature of the metal ion, the solvent, and the reaction conditions. The formation of such metal complexes can lead to materials with unique magnetic, photochemical, or electronic properties. nih.gov
Furthermore, metal complexes incorporating N,O-donor ligands are actively investigated for their catalytic potential. mdpi.com Polycarboxylate complexes, for instance, can act as precatalysts in polymerization reactions. mdpi.com By coordinating this compound to transition metals like cobalt, copper, zinc, or chromium, it may be possible to create novel catalysts. biointerfaceresearch.commdpi.com The piperazine scaffold could influence the steric environment around the metal center, potentially tuning the catalyst's activity and selectivity for specific chemical transformations, such as oxidation, reduction, or carbon-carbon bond formation.
Table 3: Potential Metal Coordination Properties
| Potential Donor Atoms | Possible Ligand Type | Common Coordinating Metal Ions | Potential Applications |
|---|---|---|---|
| 2 Nitrogen (piperazine) | Bidentate (N,N) | Cu(II), Co(II), Ni(II), Zn(II), Mn(II) | Catalysis, Magnetic Materials |
| 2 Oxygen (carboxylate) | Bidentate (O,O) |
Advanced Characterization and Analytical Methodologies for 1,4 Dimethylpiperazin 2 Yl Acetic Acid
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to the structural elucidation of organic molecules. By probing the interaction of molecules with electromagnetic radiation, techniques like NMR, Mass Spectrometry, and IR Spectroscopy provide detailed information about the connectivity of atoms, molecular weight, and the functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of (1,4-Dimethylpiperazin-2-YL)acetic acid.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The N-methyl groups would likely appear as sharp singlets. The protons on the piperazine (B1678402) ring and the acetic acid side chain would present more complex splitting patterns (multiplets) due to spin-spin coupling with adjacent protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the carboxylic acid group. muni.cz Based on data from analogous structures like acetic acid and other piperazine derivatives, the predicted chemical shifts can be summarized. muni.czsigmaaldrich.comuniversite-paris-saclay.fr
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Signals for the two N-methyl carbons, the four distinct carbons of the piperazine ring, the methylene (B1212753) carbon of the acetate (B1210297) group, and the carbonyl carbon of the carboxylic acid are expected. The chemical shift of the carbonyl carbon is characteristically found far downfield (170-180 ppm). hmdb.capsu.educhemicalbook.com Assignments are typically confirmed using two-dimensional NMR techniques such as HMQC and HMBC. psu.edu
Table 1: Predicted NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for similar functional groups and structures.
| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity (for ¹H) |
|---|---|---|---|
| ¹H | Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) |
| Piperazine Ring (-CH-, -CH₂-) | 2.5 - 3.5 | Multiplets | |
| Acetic Acid (-CH₂COOH) | 2.2 - 2.8 | Multiplet | |
| N-Methyl (-NCH₃) x 2 | 2.2 - 2.5 | Singlets | |
| ¹³C | Carbonyl (-C OOH) | 170 - 180 | - |
| Piperazine Ring (-C H-, -C H₂-) | 45 - 60 | - | |
| Acetic Acid (-C H₂COOH) | 35 - 45 | - | |
| N-Methyl (-NC H₃) x 2 | 40 - 50 | - |
Mass spectrometry is an essential technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (Molecular Formula: C₈H₁₆N₂O₂, Molecular Weight: 172.22 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. chemicalbook.com
In a typical electrospray ionization (ESI) mass spectrum, the compound would be observed as a protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 173.2. Tandem mass spectrometry (MS/MS) experiments would induce fragmentation of this parent ion, yielding structurally significant daughter ions. Common fragmentation pathways for piperazine derivatives and carboxylic acids include:
Alpha-cleavage: Breakage of C-C bonds adjacent to the nitrogen atoms, leading to the loss of methyl groups or fragmentation of the ring. libretexts.org
Loss of the carboxylic acid group: A characteristic fragmentation involves the loss of the COOH group (a mass loss of 45 Da). libretexts.org
Ring cleavage: Fragmentation of the piperazine ring itself into smaller amine-containing fragments.
Table 2: Predicted Key Mass Fragments for this compound
| m/z (Predicted) | Ion | Description |
|---|---|---|
| 173.2 | [M+H]⁺ | Protonated molecular ion |
| 158.2 | [M-CH₃+H]⁺ | Loss of a methyl group |
| 128.2 | [M-COOH+H]⁺ | Loss of the carboxylic acid group |
| 113.1 | [C₆H₁₃N₂]⁺ | Fragment from cleavage of the acetic acid side chain |
| 83.1 | [C₅H₉N]⁺ | Fragment from piperazine ring cleavage |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features. researchgate.net The presence of the carboxylic acid group would be indicated by a very broad O-H stretching band and a sharp, strong carbonyl (C=O) stretching band. nist.gov
Table 3: Characteristic IR Absorption Bands for this compound Frequencies are approximate and based on characteristic values for the respective functional groups.
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid (O-H) | Stretch | 2500 - 3300 | Broad, Strong |
| Alkane C-H (CH₃, CH₂, CH) | Stretch | 2850 - 2960 | Medium to Strong |
| Carbonyl (C=O) | Stretch | 1700 - 1725 | Strong |
| C-N Stretch | Stretch | 1000 - 1250 | Medium |
Chromatographic Methods for Purity Assessment and Separation of Analogs
Chromatographic techniques are vital for separating the target compound from impurities, starting materials, and side products, thereby assessing its purity. rdd.edu.iq High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of non-volatile compounds like this compound. sielc.comhelixchrom.comresearchgate.net
A typical approach would involve reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. nih.gov To ensure good peak shape for the basic piperazine moiety and the acidic carboxylic acid, a modifier like formic acid or acetic acid is often added to the mobile phase. Since the compound lacks a strong chromophore, detection can be achieved using universal detectors like Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or, most powerfully, a mass spectrometer (LC-MS). rdd.edu.iqsielc.com LC-MS provides the dual benefit of separation and mass identification, making it an ideal technique for purity analysis and impurity profiling. rdd.edu.iq
Table 4: Typical HPLC Conditions for the Analysis of Piperazine Carboxylic Acids
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component, provides protons for MS |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Organic component, elutes the compound |
| Elution Mode | Gradient (e.g., 5% to 95% B over 15 min) | To elute a range of compounds with different polarities |
| Flow Rate | 0.5 - 1.0 mL/min | Standard analytical flow rate |
| Detector | Mass Spectrometer (MS), ELSD, CAD | Universal detection for compounds with poor UV absorbance |
X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Structure Elucidation (if applicable to derivatives)
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound itself may not be publicly available, this technique is widely applied to its derivatives to unambiguously confirm their constitution and stereochemistry. researchgate.netmdpi.com
When a suitable single crystal of a derivative is obtained, X-ray diffraction analysis provides a detailed map of electron density, from which the positions of all atoms can be determined. This reveals exact bond lengths, bond angles, and torsional angles. For piperazine-containing structures, crystallography confirms the preferred chair conformation of the six-membered ring. wikipedia.org Furthermore, it elucidates the packing of molecules in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonds involving the carboxylic acid group or interactions with co-crystallized solvent molecules. muni.czmdpi.com If the compound is chiral (due to the substitution at position 2 of the piperazine ring), X-ray crystallography of a derivative with a known stereocenter can be used to determine the absolute stereochemistry of the molecule.
Future Perspectives and Emerging Directions in 1,4 Dimethylpiperazin 2 Yl Acetic Acid Research
Development of Greener and More Sustainable Synthetic Protocols
A significant shift towards environmentally responsible chemical synthesis is influencing the production of piperazine (B1678402) derivatives. mdpi.com Future research will prioritize the development of "green" synthetic methods for (1,4-Dimethylpiperazin-2-YL)acetic acid, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key areas of focus include photoredox catalysis, which uses visible light to drive chemical reactions, and the use of flow chemistry. mdpi.comresearchgate.net Flow reactors, in contrast to traditional batch synthesis, allow for reactions to be run in a continuous stream, offering better control, improved safety, and often higher yields with less solvent waste. nih.gov
Other sustainable approaches gaining traction include microwave-assisted synthesis, which can dramatically shorten reaction times and increase yields, and solvent-free reaction conditions, such as mechanochemical grinding. mdpi.commdpi.com These methods align with the principles of green chemistry by reducing energy consumption and eliminating the need for potentially harmful solvents. mdpi.com The adoption of such protocols will be crucial for the large-scale and environmentally friendly production of these compounds.
| Sustainable Synthetic Protocol | Key Advantages |
|---|---|
| Photoredox Catalysis | Utilizes visible light, mild reaction conditions, enables novel chemical transformations. mdpi.com |
| Flow Chemistry | Enhanced safety, improved reaction control, reduced waste, and suitability for large-scale production. nih.gov |
| Microwave-Assisted Synthesis | Rapid reaction times, increased product yields, and reduced energy consumption. mdpi.com |
| Mechanochemical Grinding | Solvent-free conditions, high yields, and operational simplicity. mdpi.com |
Integration with High-Throughput Synthesis and Screening Platforms
The structural diversity of piperazine-containing compounds is somewhat limited in existing drug databases, with most substitutions occurring at the nitrogen atoms. researchgate.net To address this, high-throughput synthesis (HTS) platforms will be instrumental in rapidly generating large libraries of this compound analogues with diverse substitutions on the carbon atoms of the piperazine ring. nih.gov This will allow for a more comprehensive exploration of the chemical space around this scaffold. nih.gov
By coupling HTS with high-throughput screening, researchers can efficiently evaluate these vast libraries for biological activity against a multitude of targets. This integrated approach significantly accelerates the early stages of drug discovery, enabling the rapid identification of promising lead compounds for further development. nih.gov
Application of Artificial Intelligence and Machine Learning in De Novo Molecular Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design of novel molecules. frontiersin.org De novo drug design, which involves creating new molecules from scratch, is being transformed by generative AI models. frontiersin.orgnih.gov These advanced algorithms can learn the underlying patterns in vast datasets of chemical structures and their properties. youtube.com
Expanding Research into Advanced Materials and Supramolecular Chemistry Applications
The applications for piperazine derivatives are expanding beyond pharmaceuticals into the realm of materials science. researchgate.net The unique structural and electronic properties of compounds like this compound make them attractive building blocks for advanced materials. rsc.org
Future research will likely explore the incorporation of this scaffold into metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, catalysis, and separation. researchgate.netrsc.org The nitrogen atoms and carboxylic acid group of the molecule provide ideal coordination sites for metal ions, facilitating the construction of these complex structures. researchgate.net Furthermore, the ability of piperazine derivatives to form hydrogen bonds and participate in π-π stacking interactions makes them suitable for creating supramolecular assemblies, such as gels and liquid crystals. acs.org These "smart" materials, which can respond to external stimuli, hold promise for a variety of applications, including sensing, drug delivery, and electronics.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1,4-Dimethylpiperazin-2-YL)acetic acid, and what factors influence reaction efficiency?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between piperazine derivatives and acetic acid precursors. For example, chloroacetyl intermediates (e.g., 1-(chloroacetyl)piperazine derivatives) can react with dimethylamine under controlled pH (7–9) and temperature (25–60°C) to form the target compound . Reaction efficiency depends on solvent polarity, stoichiometric ratios, and catalyst selection (e.g., triethylamine for deprotonation). Impurities such as unreacted starting materials or diacetylated byproducts may require purification via column chromatography or recrystallization .
Q. How is this compound characterized using spectroscopic and crystallographic techniques?
- Methodological Answer :
- Spectroscopy : H/C NMR identifies proton environments (e.g., methyl groups on piperazine at δ ~2.3–2.5 ppm) and carbonyl signals (δ ~170–175 ppm). IR confirms C=O stretching (~1650–1750 cm) .
- Crystallography : Single-crystal X-ray diffraction (SHELXL refinement) resolves bond lengths and angles, critical for confirming stereochemistry. Hydrogen-bonding networks in the crystal lattice can influence solubility and stability .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodological Answer : Solubility in aqueous buffers (e.g., pH 7.4) is >48.7 µg/mL, but this varies with ionic strength and temperature. Stability studies require HPLC monitoring under stress conditions (e.g., 40°C/75% RH for 4 weeks). Degradation pathways include hydrolysis of the acetic acid moiety or oxidation of the piperazine ring .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to minimize byproduct formation?
- Methodological Answer : Kinetic control via slow reagent addition reduces diacetylated byproducts. Computational modeling (e.g., DFT calculations) predicts reactive intermediates, guiding solvent selection (e.g., DMF for polar transition states). Metabolic flux analysis (MFA) analogies from acetic acid biosynthesis studies suggest optimizing NADH/NAD+ ratios to enhance yield .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in receptor binding (e.g., DPP-IV inhibition vs. serotonin receptor modulation) may arise from assay conditions (e.g., pH, co-solvents). Orthogonal validation via:
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinities independently of fluorescent probes.
- Proteomic Profiling : Identifies off-target interactions (e.g., heat shock proteins or oxidoreductases) that alter activity .
Q. How does the electronic structure of this compound influence its reactivity in metal-catalyzed reactions?
- Methodological Answer : The piperazine ring’s electron-donating methyl groups enhance nucleophilicity at the nitrogen atoms, facilitating coordination with transition metals (e.g., Pd or Cu). XPS or EPR spectroscopy can map charge distribution, while Hammett constants predict substituent effects on reaction rates .
Q. What computational models predict the pharmacokinetic behavior of this compound in vivo?
- Methodological Answer : QSAR models correlate logP (~0.8–1.2) with membrane permeability. Molecular dynamics simulations (e.g., GROMACS) assess interactions with lipid bilayers. ADMET predictors (e.g., SwissADME) estimate hepatic clearance and plasma protein binding, guiding dose optimization .
Data Contradiction Analysis
Q. How should researchers address inconsistent enzymatic inhibition data for this compound across studies?
- Methodological Answer : Variability may stem from enzyme source (e.g., human vs. bacterial DPP-IV) or assay interference (e.g., compound aggregation). Mitigation strategies:
- DLS (Dynamic Light Scattering) : Detects colloidal aggregates.
- Enzyme Kinetics : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
- Structural Biology : Co-crystallization with the enzyme identifies binding modes .
Q. Why do stability studies report conflicting degradation products for this compound?
- Methodological Answer : Degradation pathways depend on environmental factors (e.g., UV exposure vs. thermal stress). LC-MS/MS with isotopic labeling tracks degradation intermediates. Accelerated stability testing under ICH guidelines (Q1A) standardizes conditions .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
